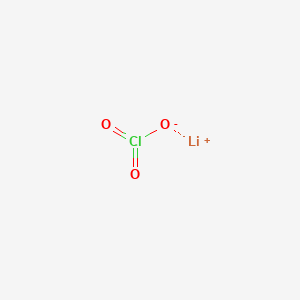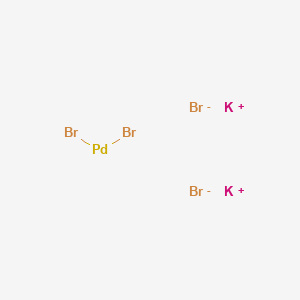
Lithium chlorate
Overview
Description
Lithium chlorate is an inorganic chemical compound with the formula LiClO₃. It is a white crystalline solid known for its strong oxidizing properties. Like all chlorates, this compound can become unstable and potentially explosive when mixed with organic materials, reactive metal powders, or sulfur . It has one of the highest solubilities in water among chemical compounds, making it a significant substance in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium chlorate can be synthesized through the reaction of hot, concentrated lithium hydroxide with chlorine gas. The reaction is as follows: [ 3 \text{Cl}_2 + 6 \text{LiOH} \rightarrow 5 \text{LiCl} + \text{LiClO}_3 + 3 \text{H}_2\text{O} ] This method involves the careful control of temperature and concentration to ensure the efficient production of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using an ion-exchange method. This method effectively prepares anhydrous this compound with a high purity level, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions: Lithium chlorate undergoes several types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, this compound can oxidize various substances.
Reduction: It can be electrochemically reduced, a process facilitated by acids, electrocatalysts, and redox mediators.
Common Reagents and Conditions:
Oxidation Reactions: this compound reacts with organic materials, reactive metal powders, and sulfur under controlled conditions to prevent explosive reactions.
Reduction Reactions: Electrochemical reduction of this compound is facilitated by acids and electrocatalysts.
Major Products Formed:
Oxidation: The oxidation reactions typically produce lithium chloride and other oxidized products.
Reduction: The reduction process can yield lithium chloride and other reduced species.
Scientific Research Applications
Lithium chlorate has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology and Medicine: While not commonly used directly in biological or medical applications, its oxidizing properties can be leveraged in research settings.
Mechanism of Action
The mechanism by which lithium chlorate exerts its effects involves its strong oxidizing properties. It acts as a six-electron oxidant, and its electrochemical reduction is facilitated by acids, electrocatalysts, and redox mediators. These properties make it a useful oxidant in various chemical and industrial applications .
Comparison with Similar Compounds
- Lithium chloride
- Lithium hypochlorite
- Lithium perchlorate
- Sodium chlorate
- Potassium chlorate
- Caesium chlorate
Comparison: Lithium chlorate is unique among these compounds due to its high solubility in water and its strong oxidizing properties. Unlike lithium chloride, which is primarily used for its ionic properties, this compound’s oxidizing capabilities make it suitable for applications requiring strong oxidants. Compared to lithium perchlorate, this compound has a lower melting point and different electrochemical properties, making it more suitable for specific industrial applications .
Properties
IUPAC Name |
lithium;chlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHAGELNRSUUGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]Cl(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiClO3, ClLiO3 | |
| Record name | lithium chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_chlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074258 | |
| Record name | Lithium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-71-9 | |
| Record name | Lithium chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium chlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)









